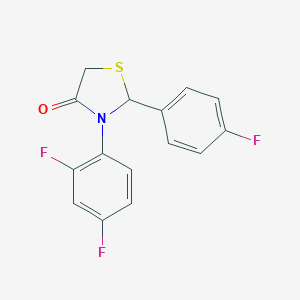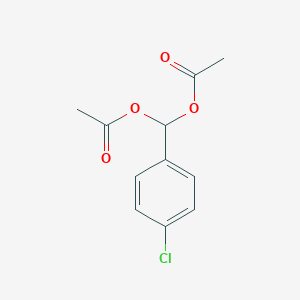
N-allyl-5-tert-butyl-2-ethoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl-5-tert-butyl-2-ethoxybenzenesulfonamide, also known as AB7, is a sulfonamide compound that has gained significant attention in recent years due to its potential applications in scientific research. AB7 is a versatile molecule that has been found to have a wide range of biochemical and physiological effects, making it a valuable tool in various research fields.
Mécanisme D'action
The mechanism of action of N-allyl-5-tert-butyl-2-ethoxybenzenesulfonamide involves the inhibition of protein-protein interactions through the binding of N-allyl-5-tert-butyl-2-ethoxybenzenesulfonamide to a specific site on one of the proteins involved in the interaction. This binding prevents the interaction from occurring, allowing researchers to study the effects of the inhibited interaction on biological processes.
Biochemical and Physiological Effects:
N-allyl-5-tert-butyl-2-ethoxybenzenesulfonamide has been found to have a range of biochemical and physiological effects. One of the most significant effects of N-allyl-5-tert-butyl-2-ethoxybenzenesulfonamide is its ability to selectively inhibit protein-protein interactions. This inhibition can lead to changes in various biological processes, including signal transduction, gene expression, and cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-allyl-5-tert-butyl-2-ethoxybenzenesulfonamide in lab experiments is its ability to selectively inhibit specific protein-protein interactions. This selectivity allows researchers to investigate the role of specific interactions in various biological processes. However, one limitation of using N-allyl-5-tert-butyl-2-ethoxybenzenesulfonamide is that it may not be effective in inhibiting all protein-protein interactions, as the binding site for N-allyl-5-tert-butyl-2-ethoxybenzenesulfonamide is specific to certain interactions.
Orientations Futures
There are several future directions for the use of N-allyl-5-tert-butyl-2-ethoxybenzenesulfonamide in scientific research. One potential direction is the development of N-allyl-5-tert-butyl-2-ethoxybenzenesulfonamide-based therapeutics for the treatment of various diseases. Another direction is the investigation of the role of specific protein-protein interactions in various biological processes, using N-allyl-5-tert-butyl-2-ethoxybenzenesulfonamide as a tool for selective inhibition. Additionally, the development of new N-allyl-5-tert-butyl-2-ethoxybenzenesulfonamide derivatives with improved selectivity and potency could lead to further applications in scientific research.
Méthodes De Synthèse
The synthesis of N-allyl-5-tert-butyl-2-ethoxybenzenesulfonamide involves the reaction of 5-tert-butyl-2-ethoxybenzenesulfonyl chloride with allylamine in the presence of a base such as triethylamine. The reaction is typically carried out in anhydrous conditions and yields N-allyl-5-tert-butyl-2-ethoxybenzenesulfonamide as a white crystalline solid.
Applications De Recherche Scientifique
N-allyl-5-tert-butyl-2-ethoxybenzenesulfonamide has been found to have a range of applications in scientific research. One of the most significant applications of N-allyl-5-tert-butyl-2-ethoxybenzenesulfonamide is in the study of protein-protein interactions. N-allyl-5-tert-butyl-2-ethoxybenzenesulfonamide can be used as a tool to selectively inhibit the interactions between specific proteins, allowing researchers to investigate the role of these interactions in various biological processes.
Propriétés
Nom du produit |
N-allyl-5-tert-butyl-2-ethoxybenzenesulfonamide |
|---|---|
Formule moléculaire |
C15H23NO3S |
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
5-tert-butyl-2-ethoxy-N-prop-2-enylbenzenesulfonamide |
InChI |
InChI=1S/C15H23NO3S/c1-6-10-16-20(17,18)14-11-12(15(3,4)5)8-9-13(14)19-7-2/h6,8-9,11,16H,1,7,10H2,2-5H3 |
Clé InChI |
ZBNCBIJYBIBOEJ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NCC=C |
SMILES canonique |
CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,6-difluorophenyl)sulfonyl]piperazine](/img/structure/B261558.png)
![N-(4-iodophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B261559.png)
![3-{[5-(4-methylphenyl)-4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}propanoic acid](/img/structure/B261561.png)

![4-(4-Bromobenzoyl)-3-hydroxyspiro[furan-5,2'-indene]-1',2,3'-trione](/img/structure/B261564.png)
![1h-Indole,2,3-dihydro-6-[(4-methyl-1-piperazinyl)sulfonyl]-](/img/structure/B261569.png)

![4-{5-[(4-chlorobenzyl)thio]-1H-tetrazol-1-yl}-N-1,3,4-thiadiazol-2-ylbenzamide](/img/structure/B261591.png)
![4-[5-(methylsulfanyl)-1H-tetrazol-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B261594.png)
![ethyl 4-methyl-2-[[2-[[4-methyl-5-(4-oxocyclohexa-2,5-dien-1-ylidene)-1H-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-1,3-thiazole-5-carboxylate](/img/structure/B261603.png)
![N-[5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]acetamide](/img/structure/B261610.png)
![(2Z,5Z)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B261614.png)